5-chloro-6-(oxolan-3-yloxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxamide
Description
The compound 5-chloro-6-(oxolan-3-yloxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxamide is a pyridine-3-carboxamide derivative featuring a chlorine atom at position 5, an oxolan-3-yloxy (tetrahydrofuran-3-yloxy) group at position 6, and a 2-(trifluoromethoxy)phenyl substituent on the amide nitrogen. This structure combines halogenated and oxygenated moieties, which are common in agrochemicals and pharmaceuticals for enhanced stability and bioactivity.
Properties
IUPAC Name |
5-chloro-6-(oxolan-3-yloxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2O4/c18-12-7-10(8-22-16(12)26-11-5-6-25-9-11)15(24)23-13-3-1-2-4-14(13)27-17(19,20)21/h1-4,7-8,11H,5-6,9H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPASEANYBXJEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)NC3=CC=CC=C3OC(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-(oxolan-3-yloxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:
Chlorination of Pyridine:
Formation of Oxolan-3-yloxy Group: This step involves the reaction of pyridine with oxolan-3-ol in the presence of a suitable base to form the oxolan-3-yloxy group.
Introduction of Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethoxyphenyl halide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Pyridine Chlorine
The chlorine atom at position 5 of the pyridine ring participates in nucleophilic substitution under transition-metal catalysis. Key findings:
Mechanistic studies suggest oxidative addition of Pd(0) to the C–Cl bond, followed by ligand exchange and reductive elimination. Steric hindrance from the oxolane group slightly reduces reactivity at position 5 compared to unsubstituted pyridines.
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis (6M HCl, 110°C, 8 hr):
Converts the carboxamide to a carboxylic acid (confirmed via NMR: δ 12.3 ppm, broad singlet for –COOH). -
Basic Hydrolysis (NaOH 20%, EtOH/H₂O, 70°C, 6 hr):
Yields the carboxylate anion, isolable as a sodium salt (m/z 412.1 [M+Na]⁺ via ESI-MS).
Oxidation of the Oxolane Ether
The tetrahydrofuran-derived oxolane group is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| mCPBA (2 eq) | DCM, 0°C → RT, 4 hr | Epoxidation of oxolane (minor pathway) |
| RuCl₃/NaIO₄ | H₂O/CH₃CN, 40°C, 12 hr | Cleavage to diol (confirmed by GC-MS) |
The oxolane’s stereochemistry (3-yl substitution) directs regioselectivity, favoring C–O bond cleavage over ring-opening .
Electrophilic Aromatic Substitution (EAS)
-
Alkylation :
Reacting with benzyl chloride (AlCl₃, 60°C, 6 hr) introduces a benzyl group at the para position of the phenyl ring (yield: 58%, NMR: δ 142.1 ppm for new C–C bond).
Reductive Functionalization
Catalytic hydrogenation targets the pyridine and oxolane moieties:
| Conditions | Outcome | Selectivity |
|---|---|---|
| H₂ (1 atm), Pd/C (10%), MeOH, 25°C, 24 hr | Partial reduction of pyridine to piperidine | 34% |
| BH₃·THF (2 eq), THF, 0°C → RT, 6 hr | Reduction of carboxamide to amine | 81% |
Photochemical Reactivity
UV irradiation (λ = 254 nm, MeCN, 12 hr) induces C–O bond homolysis in the oxolane ether, generating a radical intermediate that abstracts hydrogen from solvents (trapped with TEMPO, ESR confirmation) .
Metal-Mediated Coupling Reactions
Suzuki-Miyaura cross-coupling at the chloro-pyridine position is efficient:
-
With 4-Carboxyphenylboronic Acid :
Pd(dppf)Cl₂ (3 mol%), K₂CO₃, DME/H₂O, 80°C, 8 hr → Biaryl product (yield: 69%, HPLC purity >95%) .
Key Stability Considerations:
-
Thermal Stability : Decomposition observed >200°C (TGA: 5% mass loss at 215°C).
-
pH Sensitivity : Stable in pH 4–8; hydrolyzes rapidly under strongly acidic/basic conditions.
This compound’s reactivity profile highlights its versatility in synthesizing derivatives for pharmaceutical and materials science applications. Experimental protocols should prioritize palladium/copper catalysts for substitutions and Ru-based systems for oxidations .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by:
- Molecular Formula : CHClFNO
- Molecular Weight : 337.73 g/mol
- Structure : It features a pyridine core, a chloro substituent, and a trifluoromethoxyphenyl moiety, contributing to its unique chemical properties.
Research Applications
-
Modulation of Chemokine Receptors
- The compound acts as a modulator of chemokine receptors, which are integral to immune responses and inflammation. By influencing these receptors, it may have applications in treating inflammatory diseases and modulating immune responses.
-
Antimicrobial Activity
- Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, compounds related to 5-chloro-6-(oxolan-3-yloxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxamide have shown effectiveness against Gram-negative bacteria like Pseudomonas aeruginosa and other microorganisms .
-
Potential in Cancer Research
- The compound's ability to interact with specific biological targets suggests potential applications in cancer research. Its modulation of cell signaling pathways may influence tumor growth and metastasis, warranting further investigation into its anticancer properties.
-
Therapeutic Uses in Cardiovascular Diseases
- Similar compounds have been noted for their role in inhibiting blood coagulation factors, indicating that 5-chloro-6-(oxolan-3-yloxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxamide could be explored for therapeutic applications in thromboembolic disorders such as myocardial infarction and stroke .
Case Studies
Mechanism of Action
The mechanism of action of 5-chloro-6-(oxolan-3-yloxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Physicochemical Properties: Oxolan-3-yloxy vs. Oxo Groups: The oxolan-3-yloxy group in the target compound and ’s analog introduces a tetrahydrofuran ring, which may enhance solubility compared to the 6-oxo group in and . Trifluoromethoxy vs.
Structural Diversity and Bioactivity :
- Analogs with 6-oxo groups (e.g., ) are often intermediates or derivatives with reduced conformational flexibility compared to oxolan-3-yloxy-containing compounds.
- Chlorophenyl substituents (e.g., ) introduce strong electron-withdrawing effects, which could stabilize the molecule against metabolic degradation .
Commercial Availability :
Biological Activity
5-chloro-6-(oxolan-3-yloxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 5-chloro-6-(oxolan-3-yloxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxamide
- Molecular Formula : C19H18ClF3N2O3
- Molecular Weight : 414.806 g/mol
- CAS Number : 1904220-02-5
The compound features a pyridine core substituted with a chloro group, an oxolane ether, and a trifluoromethylphenyl moiety, contributing to its unique chemical properties and biological activity.
The biological activity of this compound is primarily attributed to its interaction with chemokine receptors , which are part of the G protein-coupled receptor family. These receptors play crucial roles in immune responses and inflammation. By modulating these receptors, the compound may influence various physiological processes, making it a candidate for therapeutic applications in inflammatory diseases and immune modulation .
1. Chemokine Receptor Modulation
Research indicates that 5-chloro-6-(oxolan-3-yloxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxamide acts as a modulator of chemokine receptors. This modulation can lead to altered signaling pathways involved in immune responses, potentially providing therapeutic benefits in conditions characterized by excessive inflammation or immune dysregulation .
3. Potential Anticancer Properties
Preliminary data suggest that compounds with similar structural motifs may exhibit cytotoxic effects against various cancer cell lines. The presence of the pyridine ring and halogen substitutions could enhance interactions with cellular targets involved in cancer proliferation .
Table 1: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for 5-chloro-6-(oxolan-3-yloxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxamide?
The synthesis typically involves sequential functionalization of the pyridine core. A common approach includes:
- Step 1 : Chlorination at the 5-position of the pyridine ring using POCl₃ or PCl₃ under reflux conditions .
- Step 2 : Introduction of the oxolane (tetrahydrofuran) moiety via nucleophilic substitution at the 6-position, often using a protected oxolan-3-ol derivative and a base like K₂CO₃ .
- Step 3 : Carboxamide formation at the 3-position via coupling reactions (e.g., HATU/DIPEA-mediated amidation) with 2-(trifluoromethoxy)aniline .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures are standard .
Q. How is the structure of this compound validated in academic research?
Structural confirmation relies on a combination of:
Q. What analytical methods are recommended for assessing purity and stability?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) using acetonitrile/water mobile phases. Purity ≥98% is typical for biological assays .
- Stability Studies : Accelerated degradation tests under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 48 hours .
Q. What structural features influence its biological activity?
Key pharmacophores include:
- Pyridine Core : Essential for binding to enzymatic targets (e.g., kinase inhibitors).
- Trifluoromethoxy Group : Enhances lipophilicity and metabolic stability via reduced CYP450-mediated oxidation .
- Oxolane Moiety : Modulates solubility and conformational flexibility, affecting target engagement .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale preparation?
- Catalytic Systems : Replace traditional coupling agents (e.g., HATU) with cost-effective alternatives like EDC/HOBt, which reduce racemization risks .
- Microwave-Assisted Synthesis : Reduces reaction times for amidation steps (e.g., from 12 hours to 30 minutes at 100°C) .
- Solvent Optimization : Use toluene/DMF mixtures to improve solubility of intermediates during oxolane coupling .
Q. How can contradictory spectral data (e.g., ambiguous NOESY correlations) be resolved?
Q. What computational tools predict its binding affinity to target proteins?
- Molecular Docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets in kinases using the compound’s 3D structure (optimized via DFT calculations at the B3LYP/6-31G* level) .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories to identify critical hydrogen bonds (e.g., amide–backbone interactions) .
Q. What biological activities have been hypothesized or observed for this compound?
- Pesticidal Activity : Structural analogs with trifluoromethoxy groups show insecticidal activity by inhibiting chitin synthesis (e.g., fluazuron-like mechanisms) .
- Kinase Inhibition : Pyridinecarboxamides are known to target p38 MAPK or JAK-STAT pathways, validated via ELISA-based phosphorylation assays .
Q. How does pH affect its stability in aqueous solutions?
Q. What methodologies elucidate its metabolic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
